molecular formula C18H14BrFO3 B3623323 7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3623323
M. Wt: 377.2 g/mol
InChI Key: JUCAJYYLAGCWSH-UHFFFAOYSA-N
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Description

7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine and fluorine-substituted phenyl group attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorophenol and 4,8-dimethyl-2H-chromen-2-one.

    Reaction Conditions: The key step involves the formation of an ether linkage between the phenyl group and the chromenone core. This can be achieved through a nucleophilic substitution reaction using a suitable base and solvent under controlled temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.

    Materials Science: Its chemical properties may be exploited in the development of advanced materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, providing insights into cellular processes.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-BROMO-2-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a chromenone core with a bromine and fluorine-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFO3/c1-10-7-17(21)23-18-11(2)16(6-5-14(10)18)22-9-12-3-4-13(19)8-15(12)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCAJYYLAGCWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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